Contulakin-G

Descripción

Propiedades

Key on ui mechanism of action |

CGX-1160 operates by activating the G-protein-coupled neurotensin NTR1 receptor (Prialt(R) inhibits the unrelated ion channel, n-type calcium channel), is a linear and smaller peptide, and has a significantly superior safety profile and therapeutic index than Prialt(R). |

|---|---|

Número CAS |

229180-41-0 |

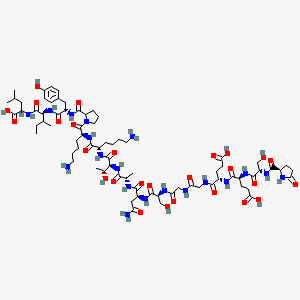

Fórmula molecular |

C89H144N20O34 |

Peso molecular |

2038.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R,3S)-3-[2-acetamido-4-hydroxy-5-(hydroxymethyl)-3-[(1R,2S,3R,4R,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxycyclohexyl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C89H144N20O34/c1-41(2)29-57(89(140)141)106-86(137)69(42(3)4)94-34-49(30-46-16-18-50(115)19-17-46)98-85(136)60-15-12-28-109(60)88(139)55(14-9-11-27-91)104-79(130)51(13-8-10-26-90)103-87(138)70(44(6)142-61-31-48(38-111)73(125)76(71(61)97-45(7)114)143-62-32-47(37-110)72(124)75(127)74(62)126)108-77(128)43(5)96-82(133)56(33-63(92)116)105-83(134)58(39-112)100-66(119)36-93-65(118)35-95-78(129)52(21-24-67(120)121)101-81(132)54(22-25-68(122)123)102-84(135)59(40-113)107-80(131)53-20-23-64(117)99-53/h16-19,41-44,47-49,51-62,69-76,94,110-113,115,124-127H,8-15,20-40,90-91H2,1-7H3,(H2,92,116)(H,93,118)(H,95,129)(H,96,133)(H,97,114)(H,98,136)(H,99,117)(H,100,119)(H,101,132)(H,102,135)(H,103,138)(H,104,130)(H,105,134)(H,106,137)(H,107,131)(H,108,128)(H,120,121)(H,122,123)(H,140,141)/t43-,44-,47-,48?,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61?,62+,69-,70+,71?,72+,73?,74+,75+,76?/m0/s1 |

Clave InChI |

BDYYRSHYAJPHLA-CDMGOGEFSA-N |

SMILES isomérico |

CCC(C)[C@@H](C(=O)NC(CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]3CCC(=O)N3 |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CGX-1160 implica el método de síntesis de péptidos en fase sólida (SPPS). Esta técnica permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida . El proceso generalmente emplea química Fmoc (9-fluorenylmetil-oxocarbonil) para la protección de los grupos amino. El péptido luego se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial

La producción industrial de CGX-1160 sigue un enfoque SPPS similar pero a mayor escala. La automatización y la optimización de las condiciones de reacción, como la temperatura y los sistemas de disolventes, son cruciales para maximizar el rendimiento y la pureza . El producto final se somete a un control de calidad riguroso para garantizar la consistencia y la eficacia.

Análisis De Reacciones Químicas

Tipos de reacciones

CGX-1160 experimenta principalmente reacciones de formación y escisión de enlaces peptídicos durante su síntesis . Es relativamente estable y no participa fácilmente en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas .

Reactivos y condiciones comunes

Aminoácidos protegidos con Fmoc: Utilizados en el método SPPS para la adición secuencial a la cadena peptídica.

Piperidina: Empleada para la eliminación del grupo protector Fmoc.

Ácido trifluoroacético (TFA): Utilizado para escindir el péptido de la resina y desproteger las cadenas laterales.

Principales productos formados

El producto principal formado es el péptido lineal CGX-1160. Las modificaciones posteriores a la síntesis, como la ciclación o la conjugación con otras moléculas, se pueden realizar para mejorar su estabilidad y bioactividad .

Aplicaciones Científicas De Investigación

Química

En química, CGX-1160 sirve como un compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos .

Biología

Biológicamente, CGX-1160 se utiliza para investigar los mecanismos de modulación del dolor y las interacciones de los neuropéptidos .

Medicina

Médicamente, CGX-1160 ha mostrado promesa en el tratamiento del dolor crónico, particularmente el dolor neuropático asociado con lesiones de la médula espinal . Ha completado ensayos clínicos de Fase Ib y recibió la designación de fármaco huérfano de la FDA .

Industria

En la industria farmacéutica, CGX-1160 se está explorando como un posible analgésico no opioide, que ofrece una alternativa a las terapias tradicionales de manejo del dolor .

Mecanismo De Acción

CGX-1160 ejerce sus efectos activando el receptor 1 de neurotensina acoplado a proteína G (NTR1) . Esta activación conduce a la modulación de las vías de señalización del dolor, lo que resulta en analgesia . La capacidad del compuesto para dirigirse selectivamente a NTR1 sin afectar otros receptores contribuye a su perfil de seguridad superior en comparación con otros analgésicos .

Comparación Con Compuestos Similares

Compuestos similares

CGX-1007 (Conantokin G): Otro conopeptido con propiedades analgésicas.

CGX-1051 (κ-PVIIA): Un conopeptido que se dirige a los canales de potasio.

ACV1 (Vc1.1):

Singularidad

CGX-1160 es único debido a su alta potencia y selectividad para el receptor 1 de neurotensina, lo que lo distingue de otros conopeptidos que se dirigen a diferentes receptores o canales iónicos . Su accesibilidad sintética y su perfil de seguridad favorable mejoran aún más su potencial como agente terapéutico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.